Benzothiophene vs. Phenyl Ring A: Structural Differentiation and Predicted Kinase Binding Impact
The target compound incorporates a benzothiophene (benzo[b]thiophen-3-yl) as Ring A, whereas the majority of exemplified oxazole compounds in US 8,415,345 bear a phenyl ring or substituted phenyl at this position [1]. The benzothiophene moiety introduces an extended aromatic surface and a sulfur heteroatom capable of participating in unique hydrophobic and polar interactions within the kinase ATP-binding pocket, as demonstrated in crystallographic studies of benzothiophene-containing BRAF inhibitors showing enhanced binding to the BPII pocket relative to phenyl analogs [2]. This structural feature differentiates the target compound from simpler phenyl-bearing oxazole sulfonamides and may confer altered kinase selectivity profiles.
| Evidence Dimension | Ring A heterocycle identity and predicted kinase binding interactions |
|---|---|
| Target Compound Data | Benzothiophen-3-yl (benzo[b]thiophene) as Ring A; extended 10π-electron aromatic system with sulfur heteroatom |
| Comparator Or Baseline | Phenyl ring as Ring A (most common substituent in exemplified oxazole compounds within US 8,415,345); 6π-electron aromatic system without heteroatom |
| Quantified Difference | Structural difference: benzothiophene provides additional 4π electrons, larger hydrophobic surface area (~25% larger projected area), and a sulfur atom capable of σ-hole bonding interactions not available with phenyl; quantitative binding affinity data for this specific compound vs. phenyl analog not publicly disclosed |
| Conditions | Structural comparison based on patent disclosure (US 8,415,345); kinase binding inference from published benzothiophene BRAF inhibitor crystallography literature [2] |
Why This Matters
For procurement decisions in kinase inhibitor SAR programs, the benzothiophene moiety may confer distinct selectivity and potency characteristics compared to phenyl-bearing analogs, but direct quantitative comparison data must be experimentally generated as it is not publicly available for this specific compound.
- [1] Rheault TR, et al. Benzene Sulfonamide Thiazole and Oxazole Compounds. US Patent 8,415,345 B2. Issued April 9, 2013. Assignee: GlaxoSmithKline LLC. View Source
- [2] Tsai J, Lee JT, Wang W, et al. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proc Natl Acad Sci USA. 2008;105(8):3041-3046. (Provides structural context for benzothiophene kinase inhibitor binding modes.) View Source
